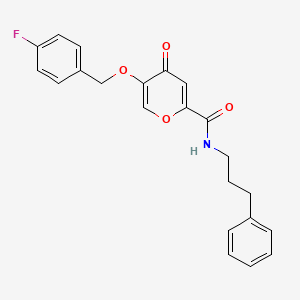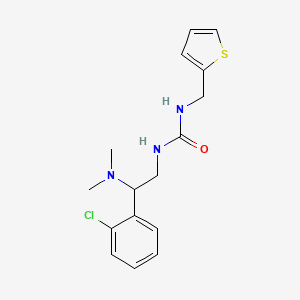
2-((3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "2-((3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide" often involves multi-step chemical reactions. For instance, derivatives of 2H-chromen-4-yl and related structures can be synthesized through reactions involving ethyl bromoacetate, hydrazine hydrate, and various aromatic aldehydes to afford Schiff’s bases and subsequent cyclo-condensation to yield N-(2-aryl-4-oxothiazolidin-3-yl) derivatives (Čačić et al., 2009). These methods highlight the intricate pathways to access the core structure of the compound .
Molecular Structure AnalysisThe molecular structure of compounds closely related to the specified acetamide can be determined using techniques such as X-ray crystallography. Penkova et al. (2010) explored the crystal structure of a complex compound through X-ray crystallography, revealing an orthorhombic system (Penkova et al., 2010). Such studies are crucial for understanding the three-dimensional arrangement of atoms in molecules and can provide insights into the structure of "this compound."
Chemical Reactions and Properties
The chemical reactivity and properties of related compounds involve a range of reactions, including cyclo-condensation and Schiff base formation as mentioned. The synthesis and reactivity of these compounds are indicative of the potential reactions "this compound" might undergo, including interactions with various reagents and potential for forming diverse derivatives through nucleophilic attacks or condensation reactions.
Physical Properties Analysis
The physical properties of compounds structurally related to the specified acetamide, such as solubility, melting point, and crystal structure, are determined through experimental studies. These properties are essential for understanding the compound's behavior in different environments and can influence its application in various scientific fields.
Chemical Properties Analysis
The chemical properties, including reactivity with different chemical groups, stability under various conditions, and potential for undergoing specific chemical transformations, are crucial for the application of "this compound" in synthesis, drug development, or material science.
The detailed exploration of the synthesis, molecular and physical properties, along with the chemical reactivity of "this compound" and related compounds, underscores the complexity and the interdisciplinary nature of research in this domain. Further investigations into these aspects can unveil new applications and deepen our understanding of such intricate molecular entities.
Aplicaciones Científicas De Investigación
Synthesis and Pharmaceutical Application
In the realm of synthetic chemistry and pharmaceuticals, compounds similar to 2-((3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide have been synthesized and studied for potential medical applications. For instance, a study outlined the design and synthesis of thiazolidin-4-ones based on related chemical structures. These compounds have been screened for their antibacterial activity against various bacteria, highlighting their potential as pharmaceutical agents (Čačić et al., 2009).
Anticancer Research
Coumarin derivatives, closely related to the compound , have been synthesized and evaluated for antitumor activity against human cancer cell lines. Some of these compounds exhibited better inhibitory activity against tumor cells than established treatments like 5-fluorouracil, suggesting a promising avenue for cancer treatment research (Shi et al., 2020).
Antioxidant Properties
Research into the antioxidant activity of new coumarin derivatives, which are structurally similar to this compound, has shown promising results. These compounds have been compared with ascorbic acid, a known antioxidant, demonstrating the potential for these compounds in oxidative stress-related applications (Kadhum et al., 2011).
Crystal Structure Analysis
The study of the crystal structure of compounds closely related to this compound has been conducted to better understand their molecular composition and potential applications. This research, utilizing X-ray crystallography, contributes to the broader understanding of such compounds' physical and chemical properties (Penkova et al., 2010).
Antiangiogenic Properties
KR-31831, a compound with structural similarities to the specified compound, has shown antiangiogenic properties. Its metabolism in rats was investigated using liquid chromatography-electrospray mass spectrometry, which is crucial for understanding its pharmacokinetics and potential therapeutic applications (Kim et al., 2005).
Mecanismo De Acción
Target of Action
Compounds with similar structures are often involved in reactions with transition metals, suggesting that this compound may interact with metalloproteins or other metal-containing biological targets .
Mode of Action
Based on its structural similarity to other compounds, it may undergo reactions such as suzuki–miyaura (sm) cross-coupling . This reaction involves the formation of carbon-carbon bonds via a palladium-catalyzed process, which could potentially alter the structure or function of its biological targets.
Biochemical Pathways
The compound may be involved in biochemical pathways related to the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in many synthetic processes, suggesting that the compound could potentially interfere with or modulate various biochemical pathways in the cell.
Pharmacokinetics
The compound’s molecular weight, which is a key factor influencing its pharmacokinetic properties, is reported to be 2102265 .
Result of Action
Based on its potential involvement in suzuki–miyaura cross-coupling reactions , it could potentially alter the structure or function of its biological targets, leading to various downstream effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other chemicals can affect the compound’s reactivity and its interactions with its targets. For example, the Suzuki–Miyaura cross-coupling reaction, which the compound may be involved in, is known to be influenced by various environmental factors .
Propiedades
IUPAC Name |
2-[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c1-11-14-6-4-13(26-10-18(21)22)9-17(14)27-20(23)19(11)15-8-12(24-2)5-7-16(15)25-3/h4-9H,10H2,1-3H3,(H2,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZWFAHVFVGDBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)N)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

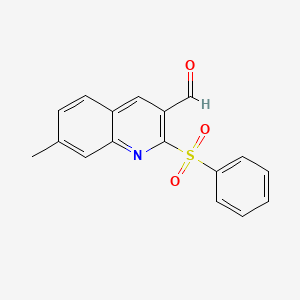
![1-(4-Methylphenyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2491637.png)
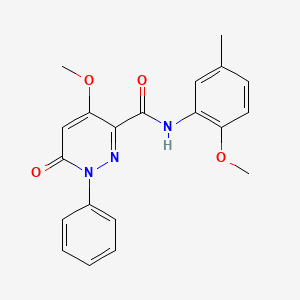
![2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(4-fluorobenzyl)oxime](/img/structure/B2491640.png)
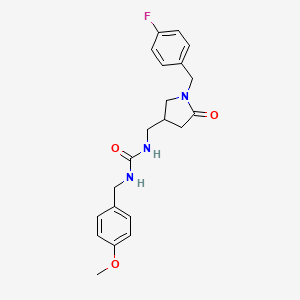
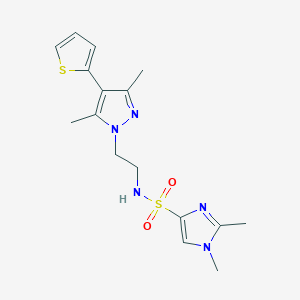
![N-[(4-methoxyphenyl)methyl]-3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2491643.png)
![2-((3,4-dichlorobenzyl)thio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2491644.png)
![N'-cyclopropyl-N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2491645.png)
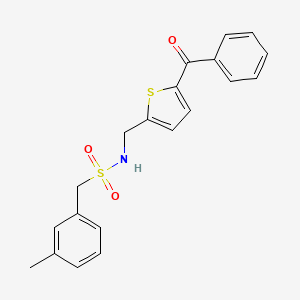

![2-[(2-chlorobenzyl)thio]-5,6,7,8-tetrahydroquinazolin-4(3H)-one](/img/structure/B2491656.png)
